Cas no 608536-99-8 (Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate)

608536-99-8 structure
Nome del prodotto:Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
Numero CAS:608536-99-8
MF:C11H9FO4
MW:224.185167074203
MDL:MFCD07323611
CID:843826
PubChem ID:4962708
Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
- MFCD07323611
- BS-29023
- CS-0213109
- G22367
- Methyl 2-fluoro-a,g-dioxo-benzenebutanoate
- DTXSID40407150
- DB-351978
- J-522225
- Z94599149
- Methyl 4-(2-fluorophenyl)-2,4-dioxo-butanoate
- 608536-99-8
- AKOS005167746
- EN300-13884
- STK351708
- methyl4-(2-fluorophenyl)-2,4-dioxobutanoate
-
- MDL: MFCD07323611
- Inchi: InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3
- Chiave InChI: FJWAJGTYVMQLHP-UHFFFAOYSA-N
- Sorrisi: COC(=O)C(=O)CC(=O)C1=CC=CC=C1F
Proprietà calcolate
- Massa esatta: 224.04848693g/mol
- Massa monoisotopica: 224.04848693g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 5
- Complessità: 300
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 60.4Ų
Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM128226-1g |
methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate |
608536-99-8 | 95% | 1g |
$284 | 2023-01-09 | |
Enamine | EN300-13884-2.5g |
methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate |
608536-99-8 | 95% | 2.5g |
$333.0 | 2023-07-02 | |
Enamine | EN300-13884-0.05g |
methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate |
608536-99-8 | 95% | 0.05g |
$58.0 | 2023-07-02 | |
Enamine | EN300-13884-5.0g |
methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate |
608536-99-8 | 95% | 5.0g |
$477.0 | 2023-07-02 | |
TRC | M305508-50mg |
Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate |
608536-99-8 | 50mg |
$87.00 | 2023-05-17 | ||
Alichem | A019118227-1g |
Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate |
608536-99-8 | 95% | 1g |
$400.00 | 2023-09-01 | |
TRC | M305508-10mg |
Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate |
608536-99-8 | 10mg |
$64.00 | 2023-05-17 | ||
TRC | M305508-25mg |
Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate |
608536-99-8 | 25mg |
$75.00 | 2023-05-17 | ||
Enamine | EN300-13884-0.25g |
methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate |
608536-99-8 | 95% | 0.25g |
$122.0 | 2023-07-02 | |
1PlusChem | 1P00ED54-250mg |
Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate |
608536-99-8 | 97% | 250mg |
$108.00 | 2025-02-27 |
Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate Letteratura correlata
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1. Book reviews
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:608536-99-8)Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):245.0/471.0